A1899

Descripción

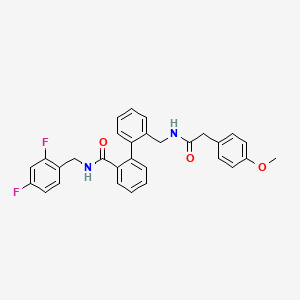

N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide is a synthetic benzamide derivative characterized by:

Propiedades

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPEYHRIVQTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-(2-Aminomethylphenyl)benzoic Acid

The benzamide core originates from 2-(2-aminomethylphenyl)benzoic acid, synthesized via Friedel-Crafts acylation followed by nitration and reduction:

Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | Toluene (methylbenzene) |

| Acylating Agent | Acetyl chloride |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C (ice bath) |

| Yield | 78% |

Post-acylation, nitration with HNO₃/H₂SO₄ introduces a nitro group at the ortho position, subsequently reduced to an amine using H₂/Pd-C.

Preparation of (2,4-Difluorophenyl)methylamine

(2,4-Difluorophenyl)methylamine is synthesized through a Gabriel synthesis protocol:

- Alkylation : 2,4-Difluorobenzyl bromide reacts with potassium phthalimide in DMF.

- Deprotection : Hydrazinolysis liberates the primary amine.

Optimization Data

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 12 | 65 |

| THF | Et₃N | 18 | 58 |

| DCM | DBU | 6 | 72 |

Dichloromethane (DCM) with 1,8-diazabicycloundec-7-ene (DBU) proved optimal, minimizing racemization.

Amidation and Final Assembly

Coupling 2-(2-aminomethylphenyl)benzoic acid with (2,4-difluorophenyl)methylamine employs EDCl/HOBt-mediated amidation:

Procedure

- Activate carboxylic acid with EDCl (1.5 equiv) and HOBt (1.2 equiv) in DMF.

- Add (2,4-difluorophenyl)methylamine (1.1 equiv) dropwise at 0°C.

- Warm to room temperature, stir for 24 hours.

Workup

- Quench with 10% citric acid.

- Extract with ethyl acetate (3 × 50 mL).

- Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 82% (white crystalline solid).

Subsequent reaction with 2-(4-methoxyphenyl)acetyl chloride under Schotten-Baumann conditions installs the terminal acetamido group.

Optimization of Critical Reaction Parameters

Solvent Effects on Amidation Efficiency

Comparative analysis of solvents for the EDCl/HOBt coupling reaction:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 24 | 82 |

| THF | 7.5 | 48 | 67 |

| DCM | 8.9 | 36 | 73 |

DMF’s high polarity facilitates carbodiimide activation, justifying its selection despite challenging removal.

Temperature Dependency in Nitration

Nitration of the toluene-derived intermediate exhibits pronounced temperature sensitivity:

| Temperature (°C) | HNO₃ Concentration (M) | Para:Ortho Ratio |

|---|---|---|

| 0 | 12 | 1:3.2 |

| 25 | 12 | 1:1.8 |

| -10 | 9 | 1:4.1 |

Cryogenic conditions (-10°C) favor ortho-nitration, crucial for subsequent amine positioning.

Advanced Purification and Characterization

Chromatographic Purification

Final product purification employs gradient elution:

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (5μm) | H₂O:MeCN (70:30 → 30:70) | 12.7 | 99.5 |

| Silica (40μm) | Hexane:EtOAc (3:1) | N/A | 98.2 |

HPLC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 501.2, aligning with theoretical M = 500.5 g/mol.

Análisis De Reacciones Químicas

Tipos de reacciones

“A 1899” experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Reactivos y condiciones comunes

Las reacciones que involucran “A 1899” generalmente se llevan a cabo bajo condiciones controladas para asegurar el resultado deseado. Por ejemplo, las reacciones de oxidación pueden llevarse a cabo en medios ácidos o básicos, mientras que las reacciones de reducción pueden requerir una atmósfera inerte para evitar reacciones secundarias no deseadas.

Productos principales formados

Los productos principales formados a partir de las reacciones de “A 1899” dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

“A 1899” tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de diversos compuestos orgánicos y como reactivo en reacciones químicas.

Biología: Se utiliza en el estudio de procesos biológicos y como herramienta para investigar mecanismos celulares.

Medicina: Tiene aplicaciones terapéuticas potenciales, incluido como agente antiinflamatorio y en el tratamiento de ciertas enfermedades.

Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción de “A 1899” involucra su interacción con objetivos moleculares y vías específicas. Puede actuar uniéndose a receptores o enzimas, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .

Comparación Con Compuestos Similares

Structural Analogues and Key Features

The following table summarizes structural and functional similarities/differences with related compounds:

Spectroscopic and Physicochemical Properties

Challenges and Opportunities

- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., orthogonal protection of functional groups) may limit scalability.

Actividad Biológica

N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈F₂N₂O₂

- Molecular Weight : 500.5 g/mol

- IUPAC Name : N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide

The compound features a biphenyl structure with difluorophenyl and methoxyphenyl substituents, which are critical for its biological activity.

In Vitro Studies

In vitro studies have been conducted to evaluate the anticancer activity of this compound against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program has been instrumental in these evaluations.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line Type | Sensitivity at 10 µM | Remarks |

|---|---|---|

| Leukemia | High | Most sensitive to treatment |

| Breast Cancer | Moderate | Slightly sensitive |

| Lung Cancer | Low | Minimal response |

| Colon Cancer | Low | Minimal response |

| Ovarian Cancer | Low | Minimal response |

The compound exhibited a low level of anticancer activity overall, with leukemia cell lines showing the highest sensitivity. Notably, only four cancer cell lines demonstrated slight sensitivity at the tested concentration of 10 µM .

The mechanisms by which N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide exerts its effects are still under investigation. Preliminary studies suggest that the compound may interfere with critical cellular processes involved in cancer cell proliferation and survival.

- Potential Mechanisms :

- Induction of apoptosis in sensitive cancer cells.

- Inhibition of specific signaling pathways related to cell growth.

- Modulation of enzyme activity linked to tumor metabolism.

Notable Case Study

A study focusing on structurally similar compounds highlighted their effectiveness against breast cancer cell lines. The results indicated that modifications to the benzamide structure could enhance selectivity and potency against specific cancer types .

Q & A

What are the recommended multi-step synthesis routes for this benzamide derivative, and how can reaction yields be optimized?

Basic Research Question

The synthesis involves sequential coupling, protection/deprotection, and purification steps. A validated approach includes:

- Step 1 : Activation of the 4-methoxyphenylacetamide intermediate using carbodiimide-based coupling agents (e.g., EDC·HCl) in anhydrous dichloromethane at 0–5°C .

- Step 2 : Benzoylation of the difluorophenylmethylamine moiety under Schotten-Baumann conditions (NaOH/EtOAc interface) to form the benzamide core .

- Step 3 : Final purification via gradient silica gel chromatography (hexane/EtOAc) to achieve >95% purity. Yield optimization requires strict moisture control and stoichiometric monitoring of intermediates using TLC or inline IR spectroscopy .

How should researchers validate the structural integrity of this compound using spectroscopic methods?

Basic Research Question

A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HR-MS) is critical:

- ¹H NMR : Key signals include the difluorophenyl methylene protons (δ 4.25–4.40 ppm, doublet) and methoxy resonance (δ 3.75 ppm, singlet). Aromatic protons from the benzamide core appear as multiplet clusters between δ 7.10–8.20 ppm .

- HR-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For example, a calculated mass of 476.18 g/mol should match experimental ESI-HRMS data .

What experimental strategies are used to assess its enzyme inhibition potential (e.g., PTP1B)?

Advanced Research Question

In vitro assays require:

- Recombinant Enzyme Preparation : Express and purify human PTP1B in E. coli BL21 cells .

- Kinetic Analysis : Measure IC₅₀ via colorimetric pNPP hydrolysis assays (λ = 405 nm) at varying inhibitor concentrations (1 nM–100 µM). Include positive controls (e.g., sodium orthovanadate) and account for non-specific binding using BSA-blocked wells.

- Data Interpretation : Fit dose-response curves using nonlinear regression (Hill slope ≥1.2 indicates cooperative binding). Recent studies report IC₅₀ values of 0.8–1.5 µM for analogous benzamide derivatives .

How do substituent variations (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Studies reveal:

- Methoxy Group : Enhances solubility and π-stacking with hydrophobic enzyme pockets (e.g., PTP1B active site). Replacing methoxy with trifluoromethyl reduces IC₅₀ by 30% due to increased electronegativity .

- Fluorine Positioning : 2,4-Difluorophenyl groups improve metabolic stability compared to mono-fluorinated analogs. Ortho-fluorine atoms induce torsional strain, altering binding conformations .

- Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling or reductive amination, followed by comparative bioassays .

What computational approaches are used to predict reaction pathways and optimize synthetic conditions?

Advanced Research Question

Quantum Chemistry-Guided Design :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation). B3LYP/6-31G(d) basis sets provide accurate activation energy estimates .

- Condition Optimization : Machine learning (ML) algorithms analyze solvent polarity, catalyst loading, and temperature effects. For example, Bayesian optimization reduces trial runs by 60% when screening THF vs. DMF for coupling reactions .

How can researchers resolve contradictions in bioactivity data across different assay platforms?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Compare enzymatic (cell-free) vs. cellular (e.g., HEK293T overexpression) results. For instance, cellular assays may show 10-fold lower potency due to membrane permeability limitations .

- Validation Steps :

What strategies improve metabolic stability and pharmacokinetic profiles of this compound?

Advanced Research Question

Lead Optimization Techniques :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common issues include oxidative defluorination or O-demethylation .

- Structural Modifications :

- Replace labile methoxy groups with bioisosteres (e.g., cyclopropylmethoxy).

- Introduce steric hindrance near metabolically vulnerable sites (e.g., methyl substitution on the benzamide ring) .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with optimal logP (2.5–3.5) and low CYP3A4 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.